molecular formula C10H14N2O2 B14839311 2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide

2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14839311
M. Wt: 194.23 g/mol
InChI Key: ABUDFSLIBQNDOP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired compound . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dimethylamino groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(aminomethyl)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(14)9-4-3-8(13)5-7(9)6-11/h3-5,13H,6,11H2,1-2H3

InChI Key

ABUDFSLIBQNDOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)CN

Origin of Product

United States

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